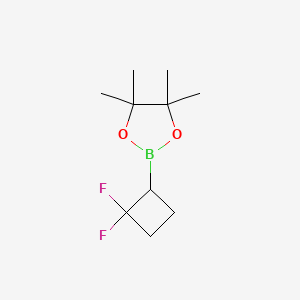

2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 2307161-96-0

Cat. No.: VC11998668

Molecular Formula: C10H17BF2O2

Molecular Weight: 218.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2307161-96-0 |

|---|---|

| Molecular Formula | C10H17BF2O2 |

| Molecular Weight | 218.05 g/mol |

| IUPAC Name | 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-6-10(7,12)13/h7H,5-6H2,1-4H3 |

| Standard InChI Key | ZCWNMYWWBJVHDE-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCC2(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CCC2(F)F |

Introduction

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a dioxaborolane compound. It is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds between unsaturated organic compounds. This compound is of interest due to its unique structural features and potential applications in pharmaceutical and materials chemistry.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a difluorocyclobutyl halide with a dioxaborolane precursor. The resulting boronic acid derivative can be used in various cross-coupling reactions to introduce the difluorocyclobutyl group into target molecules. This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.

Synthesis Steps:

-

Preparation of Difluorocyclobutyl Halide: This involves the synthesis of a difluorocyclobutyl halide, which serves as the starting material.

-

Reaction with Dioxaborolane Precursor: The halide is then reacted with a dioxaborolane precursor to form the desired boronic acid derivative.

Research Findings and Applications

Research on boronic acid derivatives like 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focuses on their utility in organic synthesis. These compounds are valuable for introducing fluorinated groups into molecules, which can significantly alter their physical and biological properties. In pharmaceutical chemistry, fluorinated compounds are often sought after for their improved stability and bioavailability.

Pharmaceutical Applications:

-

Drug Design: Fluorinated compounds are used in drug design to enhance the pharmacokinetic properties of drugs.

-

Biological Activity: The introduction of fluorine can alter the biological activity of molecules, making them more effective or selective.

Materials Science Applications:

-

Polymer Synthesis: Fluorinated groups can be incorporated into polymers to improve their thermal stability and chemical resistance.

-

Surface Modification: Fluorinated compounds are used to modify surfaces, enhancing their hydrophobicity and durability.

Safety and Handling

Handling 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires caution due to its potential hazards. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H227 (combustible liquid). Proper protective equipment and ventilation should be used when handling this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume